molecular formula C9H9N3 B1374037 2-(1H-pyrazol-4-yl)aniline CAS No. 1342757-33-8

2-(1H-pyrazol-4-yl)aniline

Cat. No.: B1374037
CAS No.: 1342757-33-8
M. Wt: 159.19 g/mol
InChI Key: WAAANSCCPITGMD-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)aniline is a chemical compound of interest in medicinal chemistry and antimicrobial research. It features a pyrazole ring linked to an aniline group, a structural motif found in various pharmacologically active molecules. Pyrazole derivatives are recognized as a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The pyrazole-aniline structure serves as a key intermediate in the synthesis of more complex molecules. For instance, catalyst-free synthetic methods have been developed to create pyrazole-aniline linked hybrid compounds, which have demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as various fungal strains . Some such derivatives have shown potency comparable to the antifungal drug miconazole, and their mechanism of action is believed to involve the inhibition of the ergosterol biosynthesis pathway in fungi . Researchers value this compound for its potential in developing new therapeutic agents and for use in method development for green chemistry synthesis. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAANSCCPITGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Pyrazol 4 Yl Aniline and Its Derivatives

Retrosynthetic Analysis of the 2-(1H-Pyrazol-4-yl)aniline Scaffold

A retrosynthetic analysis of the this compound scaffold reveals two primary disconnection approaches. The first strategy involves the disconnection of the C-C or C-N bond between the pyrazole (B372694) and aniline (B41778) rings. This leads to precursors such as a 4-halopyrazole and an aniline derivative, or a pyrazole-4-boronic acid and a 2-haloaniline, which can be coupled using transition-metal-catalyzed reactions. The second major approach involves the disconnection of the pyrazole ring itself, which suggests that the pyrazole can be constructed from a precursor already containing the 2-aminophenyl group. This typically involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related species bearing a 2-aminophenyl substituent. Another possibility within this second approach is the use of a [3+2] cycloaddition reaction, where one of the components would contain the 2-aminophenyl moiety.

Direct C-C or C-N Coupling Methodologies

The direct formation of the bond connecting the pyrazole and aniline rings is a prominent strategy for the synthesis of this compound and its derivatives. This is typically achieved through palladium- or copper-catalyzed cross-coupling reactions, which offer a high degree of control and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C and C-N bonds. In the context of synthesizing this compound, both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are of significant importance.

The Suzuki-Miyaura coupling involves the reaction of a pyrazolylboronic acid or ester with a haloaniline, or a halopyrazole with an anilineboronic acid, in the presence of a palladium catalyst and a base. This method is particularly useful for forming the C-C bond between the pyrazole and aniline rings. The reaction conditions are generally mild and tolerate a wide range of functional groups.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. wikipedia.org For the synthesis of this compound, this could involve the coupling of a 4-halopyrazole with an aniline or the coupling of a pyrazole with a 2-haloaniline. mit.edursc.orgmit.eduacsgcipr.orgacs.orgsemanticscholar.orgnih.gov The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote efficient catalysis. nih.govresearchgate.net For instance, the amination of 4-halo-1H-1-tritylpyrazoles has been investigated, demonstrating the feasibility of C-N bond formation at the C4 position of the pyrazole ring. nih.govresearchgate.net

Catalyst SystemLigandBaseSolventTemperature (°C)Coupling PartnersProduct Type
Pd(dba)₂tBuDavePhosK₂CO₃Toluene1004-Bromopyrazole, Aniline4-Anilinopyrazole
Pd₂(dba)₃XPhosK₃PO₄Dioxane1104-Iodopyrazole, Aniline4-Anilinopyrazole
Pd(OAc)₂BINAPCs₂CO₃Toluene100Pyrazole, 2-Bromoaniline1-(2-Aminophenyl)pyrazole

Table 1: Representative Conditions for Palladium-Catalyzed C-N Coupling of Pyrazoles and Anilines

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide a classical and effective alternative to palladium-catalyzed methods for the formation of C-N and C-C bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net These reactions are particularly useful for the coupling of aryl halides with amines and other nucleophiles.

The Ullmann condensation can be employed to couple a 4-halopyrazole with an aniline in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands that allow for milder reaction conditions and improved yields. The coupling of aryl iodides with various nitrogen heterocycles, including pyrazoles, has been shown to proceed efficiently in the presence of copper catalysts and ligands like L-proline. acs.orgsemanticscholar.org

CatalystLigandBaseSolventTemperature (°C)Coupling PartnersProduct Type
CuIL-ProlineK₂CO₃DMSO1104-Iodopyrazole, Aniline4-Anilinopyrazole
Cu₂OPhenanthrolineCs₂CO₃DMF1304-Bromopyrazole, Aniline4-Anilinopyrazole
Cu(OAc)₂NoneK₃PO₄NMP150Pyrazole, 2-Iodoaniline1-(2-Aminophenyl)pyrazole

Table 2: Representative Conditions for Copper-Catalyzed C-N Coupling of Pyrazoles and Anilines

Cyclization Approaches for Pyrazole Ring Formation

An alternative synthetic strategy involves the construction of the pyrazole ring from precursors that already contain the 2-aminophenyl moiety. This approach is advantageous as it avoids the need for a separate coupling step to introduce the aniline group.

The most common method for the synthesis of the pyrazole ring is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.orgchim.itmdpi.comnih.gov To synthesize this compound using this method, a 1,3-dicarbonyl compound bearing a 2-aminophenyl group at the 2-position would be required. The reaction of this precursor with hydrazine would then lead to the formation of the desired pyrazole ring. Various catalysts and reaction conditions can be employed to promote this cyclization, including acidic or basic media.

1,3-Dicarbonyl PrecursorHydrazine SourceCatalystSolventProduct
2-(2-Aminophenyl)malondialdehydeHydrazine hydrateAcetic acidEthanol (B145695)This compound
Ethyl 2-(2-aminophenyl)-3-oxobutanoateHydrazine hydrateHClEthanol2-(3-Methyl-1H-pyrazol-4-yl)aniline
1-(2-Aminophenyl)-1,3-butanedioneHydrazine hydrateNoneAcetic acid2-(5-Methyl-1H-pyrazol-4-yl)aniline

Table 3: Hypothetical Condensation Reactions for the Synthesis of this compound Derivatives

The [3+2] cycloaddition reaction is another powerful method for the construction of five-membered heterocyclic rings, including pyrazoles. rsc.orgnih.govnih.govmdpi.comelsevierpure.comresearchgate.netmdpi.com This reaction typically involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of this compound, this could involve the reaction of a diazo compound with an alkyne or alkene bearing a 2-aminophenyl group, or the reaction of a nitrile imine with a suitable dipolarophile. rsc.orgmdpi.comelsevierpure.comresearchgate.netamanote.com For example, the reaction of (2-aminophenyl)acetylene with a diazo compound in the presence of a suitable catalyst could yield the desired product. The regioselectivity of the cycloaddition is a key consideration in this approach and is often influenced by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. organic-chemistry.org

1,3-DipoleDipolarophileCatalyst/ConditionsProduct
Diazomethane(2-Aminophenyl)acetyleneHeatThis compound
Ethyl diazoacetate(2-Aminophenyl)acetyleneRh₂(OAc)₄Ethyl this compound-3-carboxylate
Nitrile imine (from hydrazonoyl chloride)2-Ethynylaniline (B1227618)Et₃N2-(1,3-Diphenyl-1H-pyrazol-4-yl)aniline

Table 4: Potential [3+2] Cycloaddition Reactions for the Synthesis of this compound Derivatives

Vilsmeier-Haack Cyclization-Formylation for Pyrazole Carbaldehyde Precursors

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. This reaction is instrumental in the synthesis of 1H-pyrazole-4-carbaldehydes, which are crucial intermediates for building the this compound framework. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

The process involves the electrophilic substitution of a hydrogen atom on the pyrazole ring, specifically at the C4 position, with a formyl group (-CHO). For instance, the Vilsmeier-Haack reaction on various hydrazones can lead to cyclization and formylation in a single pot, yielding 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes. This method has been successfully applied to acetophenone (B1666503) phenylhydrazones and galloyl hydrazide derivatives to produce the corresponding 4-formyl pyrazoles.

The versatility of the Vilsmeier-Haack reaction allows for the formylation of pre-existing pyrazole rings. For example, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated to yield 5-chloro-1H-pyrazole-4-carbaldehydes. The reaction conditions can also be tuned to achieve dual functionalization; for example, simultaneous formylation and chlorination of a pyrazole derivative has been reported. The resulting pyrazole-4-carbaldehyde is a versatile precursor, with the aldehyde group enabling further modifications, such as reductive amination or condensation reactions, to link the pyrazole to the aniline moiety.

Table 1: Examples of Vilsmeier-Haack Formylation for Pyrazole Carbaldehyde Synthesis

Starting Material Reagents Product Reference
Acetophenone Phenylhydrazones POCl₃ / DMF 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes N/A
Galloyl Hydrazide-derived Hydrazones POCl₃ / DMF 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde nih.gov
1,3-Disubstituted 5-chloro-1H-pyrazoles POCl₃ / DMF 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes N/A
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole POCl₃ / DMF 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde organic-chemistry.org

Oxidative Cyclization Reactions

Oxidative cyclization represents another important strategy for the synthesis of the pyrazole core. These methods often form the pyrazole ring and introduce the desired substitution pattern simultaneously through the formation of an N-N bond, followed by aromatization.

One notable approach is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This method provides a mild and convenient route to a variety of pyrazole derivatives. The reaction is believed to proceed through the formation of a hydrazonyl radical, which then undergoes cyclization. Air often serves as a green and inexpensive oxidant in these transformations.

Another powerful technique involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes. This modular approach avoids the use of potentially hazardous reagents like hydrazine by forming the crucial N-N bond in the final step via an oxidation-induced coupling on the titanium center. Mechanistic studies suggest that the N-N bond formation is triggered by a two-electron oxidation of a diazatitanacyclohexadiene intermediate, which then undergoes an electrocyclic ring closure.

The oxidative cyclization of 2'-hydroxychalcone-type compounds is also employed to afford 2-(pyrazol-4-yl)chromones, demonstrating the utility of this method in creating complex heterocyclic systems where a pyrazole is linked to another aromatic core. Furthermore, tandem reactions, such as an O-arylation followed by an oxidative coupling between 2-pyrazolin-5-ones and o-haloarylaldehydes, can construct fused pyrazole systems.

Synthetic Routes to Substituted Aniline Derivatives for Pyrazole Linkage

To construct the this compound molecule, a suitably functionalized aniline precursor is required for coupling with the pyrazole moiety. The most common strategies involve modern metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These methods necessitate aniline derivatives bearing either a boronic acid (or ester) group or a halogen at the ortho position.

Synthesis of ortho-Aminophenylboronic Acid and Esters: A practical route for the scalable preparation of aminophenylboronic acid pinacol (B44631) esters starts from a haloaniline, such as 4-bromoaniline. The amino group is first protected, for example, as a diphenylmethylidene imine. The protected haloaniline then undergoes a metalation reaction, followed by reaction with a borate (B1201080) ester (e.g., trimethyl borate or isopropoxyboronic acid pinacol ester) and subsequent deprotection to yield the desired aminophenylboronic acid ester. This intermediate is a key coupling partner in Suzuki-Miyaura reactions.

Synthesis of ortho-Haloanilines: Ortho-haloanilines are also critical precursors for cross-coupling reactions. These compounds can be prepared through various standard halogenation methods. For instance, direct chlorination, bromination, or iodination of aniline or its protected derivatives can yield the corresponding ortho-haloanilines. The choice of protecting group for the amine is crucial to control regioselectivity and prevent side reactions. These ortho-haloanilines can then be coupled with a pyrazole-4-boronic acid or its ester via a Suzuki-Miyaura reaction or directly with a pyrazole via a Buchwald-Hartwig amination to form the C-N bond, although for the target molecule, a C-C coupling reaction is required. A palladium-catalyzed annulation of ortho-haloanilines with aldehydes provides a modular route to highly functionalized indoles, showcasing the utility of these precursors in complex syntheses. nih.gov

Table 2: Key Aniline Precursors for Cross-Coupling Reactions

Aniline Precursor Intended Coupling Reaction Key Synthetic Step
2-Aminophenylboronic acid pinacol ester Suzuki-Miyaura Coupling Borylation of a protected 2-haloaniline
2-Bromoaniline Suzuki-Miyaura Coupling Direct bromination of an aniline derivative
2-Iodoaniline Suzuki-Miyaura / Sonogashira Coupling Direct iodination of an aniline derivative
Aniline Buchwald-Hartwig Amination (Used for C-N bond formation)

Protecting Group Strategies in the Synthesis of this compound

The synthesis of complex molecules like this compound often requires the use of protecting groups to temporarily mask reactive functional groups, ensuring chemoselectivity during various reaction steps. mdpi.com Both the pyrazole and aniline moieties contain reactive N-H groups that typically need protection.

Pyrazole N-H Protection: The acidic N-H proton of the pyrazole ring can interfere with organometallic reagents used in cross-coupling reactions or act as a competing nucleophile. A common and effective protecting group for this position is the trityl (triphenylmethyl) group. It is introduced by reacting the pyrazole with trityl chloride. The bulky trityl group not only protects the N-H but can also direct metallation to specific positions. It is stable under many cross-coupling conditions and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the N-H bond in the final product. clockss.org Other groups like tetrahydropyranyl (THP) have also been explored, particularly in the context of green chemistry. clockss.org

Aniline N-H Protection: The amino group of the aniline precursor is often protected to prevent side reactions during borylation or cross-coupling. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which can be removed under acidic or hydrogenolysis conditions, respectively. In some syntheses, the amine is protected as an imine (e.g., with diphenyl ketone) before a metalation-borylation sequence. nih.gov However, recent advancements in catalysis have developed robust Suzuki-Miyaura coupling methods that can be performed on unprotected ortho-bromoanilines, simplifying the synthetic sequence by avoiding protection and deprotection steps. acs.org

The choice of protecting groups follows the principle of orthogonality, where one group can be removed selectively in the presence of others, allowing for a controlled and predictable synthetic pathway. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to reduce environmental impact and improve sustainability. clockss.orgnih.gov These approaches focus on using environmentally benign solvents, reducing waste, improving atom economy, and employing energy-efficient methods.

Green Solvents and Catalysts: A significant focus has been on replacing hazardous organic solvents with greener alternatives. Water has emerged as a highly effective medium for many pyrazole syntheses, often accelerating reaction rates. wikipedia.org The use of ionic liquids and solvent-free reaction conditions are also prominent strategies. For instance, pyrazolone (B3327878) derivatives have been synthesized via sonication in the presence of an ionic liquid, achieving high yields. Copper, being an inexpensive and less toxic metal compared to palladium, is increasingly used as a catalyst for pyrazole synthesis, such as in aerobic oxidative cyclizations where air is the terminal oxidant.

Multicomponent and One-Pot Reactions: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product containing portions of all reactants, are inherently atom-economical and efficient. The synthesis of polyfunctional pyrazoles can be achieved through one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds. Similarly, a green synthetic approach has been developed for pyrazole compounds through the reaction of ethyl acetoacetate, hydrazines, and catalytic imidazole (B134444) in an aqueous medium. acs.org

Energy-Efficient Methods: Microwave and ultrasonic irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. clockss.orgwikipedia.org These techniques provide efficient energy transfer directly to the reacting molecules. For example, the synthesis of 5-aryl pyrazole-3-one derivatives was facilitated by sonication in acetic acid. These green methodologies are crucial for developing more sustainable pathways for the industrial production of this compound and related compounds.

Advanced Spectroscopic and Structural Characterization of 2 1h Pyrazol 4 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 2-(1H-pyrazol-4-yl)aniline in solution. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

One-dimensional NMR provides fundamental information about the chemical environment and number of unique protons and carbons in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals for the protons on both the pyrazole (B372694) and aniline (B41778) rings. The aniline amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The pyrazole N-H proton is also expected to be a broad singlet. The aromatic protons on the aniline ring will exhibit characteristic splitting patterns (doublet, triplet) due to spin-spin coupling with their neighbors. The two protons on the pyrazole ring are chemically equivalent in some related isomers but distinct in the 4-yl substituted pattern, often appearing as singlets.

While specific experimental data for this compound is not widely published, a predicted assignment of chemical shifts based on established values for aniline and pyrazole moieties is presented below.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Chemical Shifts (in CDCl₃)Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
Positionδ (ppm, Predicted)MultiplicityPositionδ (ppm, Predicted)
H3, H5 (Pyrazole)~7.7 - 7.9sC4 (Pyrazole)~118 - 122
H3' (Aniline)~7.2 - 7.3ddC3, C5 (Pyrazole)~130 - 135
H4' (Aniline)~6.8 - 6.9tdC1' (Aniline)~122 - 126
H5' (Aniline)~7.1 - 7.2tdC2' (Aniline)~143 - 146
H6' (Aniline)~6.7 - 6.8ddC3' (Aniline)~130 - 132
NH₂ (Aniline)~3.5 - 4.5br sC4' (Aniline)~116 - 118
NH (Pyrazole)~10.0 - 12.0br sC5' (Aniline)~128 - 130
C6' (Aniline)~114 - 116
Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. s = singlet, dd = doublet of doublets, td = triplet of doublets, br s = broad singlet.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent protons on the aniline ring (H3'↔H4', H4'↔H5', H5'↔H6'), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov This allows for the direct assignment of carbon signals based on the already-assigned proton signals (e.g., H3' to C3', H4' to C4', etc., and the pyrazole H3/H5 to C3/C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). thieme-connect.de HMBC is crucial for connecting the two ring systems. Key expected correlations would include:

The pyrazole protons (H3 and H5) showing a correlation to the aniline carbon C2'.

The aniline proton H3' showing a correlation to the pyrazole carbon C4.

Correlations from the aniline protons to other carbons within the aniline ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemistry and conformation. A key NOESY correlation would be expected between the pyrazole proton at the 5-position and the aniline proton at the 3'-position, confirming their spatial proximity due to the linkage at C2'.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. The molecular formula of this compound is C₉H₉N₃, corresponding to a monoisotopic mass of 159.080 g/mol . The high-resolution mass spectrum (HRMS) would confirm this exact mass.

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) at m/z = 159. The fragmentation pattern would likely involve characteristic losses from both the pyrazole and aniline rings.

Predicted Mass Spectrometry Fragmentation Data

m/z (Predicted)IdentityProposed Origin
159[M]⁺˙Molecular Ion
132[M - HCN]⁺˙Loss of hydrogen cyanide from the pyrazole ring
131[M - N₂]⁺˙Loss of dinitrogen from the pyrazole ring
105[M - N₂ - HCN]⁺Sequential loss of N₂ and HCN
92[C₆H₆N]⁺Aniline radical cation from cleavage of the C-C bond between rings
68[C₃H₄N₂]⁺˙Pyrazole radical cation from cleavage of the C-C bond between rings
Note: Predicted fragmentation is based on common fragmentation pathways for pyrazole and aniline derivatives. Relative abundances are not predicted.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of IR radiation at specific vibrational frequencies. The spectrum of this compound would show characteristic bands for the N-H bonds of both the amine and pyrazole groups, as well as vibrations from the aromatic rings. mdpi.comvscht.cz

Characteristic Infrared Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3450 - 3350N-H Asymmetric & Symmetric StretchAniline (-NH₂)
3300 - 3100N-H StretchPyrazole (-NH-)
3100 - 3000C-H StretchAromatic Rings
1630 - 1580N-H Bend (Scissoring)Aniline (-NH₂)
1610 - 1450C=C StretchAromatic Rings (multiple bands)
1350 - 1250C-N StretchAryl-Amine & Pyrazole Ring
900 - 670C-H Out-of-Plane BendAromatic Rings (Ortho-disubstitution pattern)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, providing information about the electronic transitions within the molecule. The conjugated system formed by the linked pyrazole and aniline rings is expected to give rise to intense π → π* transitions. Compared to the individual spectra of pyrazole (λₘₐₓ ≈ 210 nm) and aniline (λₘₐₓ ≈ 230, 280 nm), the extended conjugation in this compound is expected to cause a bathochromic (red) shift to longer wavelengths. rsc.orgnist.govresearchgate.net

Expected UV-Visible Absorption Data

λₘₐₓ (nm, Predicted Range)Electronic TransitionChromophore
280 - 320π → πConjugated Aniline-Pyrazole System
230 - 250π → πBenzenoid Band
Note: The exact absorption maxima and molar absorptivity (ε) are dependent on the solvent used.

X-ray Crystallography for Solid-State Structure and Polymorphism

While no published crystal structure for this compound was identified in the searched literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

A crystallographic study would provide a wealth of structural information, including:

Crystal System and Space Group: Defines the symmetry and packing of the molecules in the crystal lattice. Related pyrazole compounds often crystallize in monoclinic or triclinic systems. mdpi.com

Bond Lengths and Angles: Provides precise measurements for all covalent bonds and angles, allowing for comparison with theoretical models.

Conformation: Determines the dihedral angle between the planes of the aniline and pyrazole rings, which is a key conformational parameter.

Intermolecular Interactions: Critically, it would reveal the hydrogen bonding network. It is highly probable that the molecules would form hydrogen-bonded chains or dimers via N-H···N interactions, involving the pyrazole N-H donor and the pyrazole or aniline nitrogen atoms as acceptors. mdpi.com

Investigation into different crystallization conditions could also reveal the existence of polymorphs—different crystal packing arrangements of the same molecule—which can have distinct physical properties.

Determination of Molecular Geometry and Conformation

The precise three-dimensional arrangement of atoms and the preferred conformation of this compound would be determined using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and torsion angles within the molecule.

For a molecule like this compound, key geometric parameters of interest would include:

Planarity: The dihedral angle between the pyrazole and aniline rings would be a critical parameter. This angle would reveal the extent of coplanarity or twisting between the two aromatic systems, which has implications for the molecule's electronic properties.

Bond Lengths and Angles: Analysis of the carbon-carbon and carbon-nitrogen bond lengths within and between the rings would provide insight into the degree of electron delocalization. The geometry around the aniline nitrogen atom (e.g., pyramidalization) would also be of significant interest.

A hypothetical data table for the key geometric parameters is presented below.

Table 1: Hypothetical Key Bond Lengths and Dihedral Angles for this compound

Parameter Value
Pyrazole-Aniline Dihedral Angle (°) Data not available
C(pyrazole)-C(aniline) Bond Length (Å) Data not available
Aniline N-H Bond Lengths (Å) Data not available

Analysis of Intermolecular Interactions and Crystal Packing

Key interactions would likely include:

N-H···N Hydrogen Bonds: The amine group of one molecule could act as a hydrogen bond donor to the nitrogen atoms of the pyrazole ring of a neighboring molecule. Similarly, the pyrazole N-H could donate to the aniline nitrogen.

π-π Stacking: The aromatic pyrazole and aniline rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

The nature and geometry of these interactions would be elucidated from the crystal structure data.

Investigation of Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs of this compound would exhibit distinct crystal packing arrangements and, consequently, different physical properties. The existence of polymorphs is often discovered through crystallization experiments under varying conditions (e.g., different solvents, temperatures, or cooling rates). For instance, studies on the related compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline have revealed the existence of two distinct polymorphs. researchgate.net

Should multiple crystalline forms of this compound be identified, a comparative analysis of their crystal structures would be undertaken.

Table 2: Hypothetical Crystallographic Data for Polymorphs of this compound

Parameter Polymorph I Polymorph II
Crystal System Data not available Data not available
Space Group Data not available Data not available
Unit Cell Dimensions Data not available Data not available

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Raman spectroscopy would provide valuable information about the vibrational modes of this compound. This technique is complementary to infrared (IR) spectroscopy and is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions.

A Raman spectrum of this compound would be expected to show characteristic bands corresponding to:

Ring Stretching Modes: Vibrations of the pyrazole and aniline rings.

N-H and C-H Stretching and Bending Modes: Vibrations of the amine and pyrazole N-H groups, as well as the aromatic and pyrazole C-H bonds.

The positions and intensities of these bands would be sensitive to the molecular conformation and intermolecular interactions.

Table 3: Hypothetical Prominent Raman Shifts for this compound

Vibrational Mode Wavenumber (cm⁻¹)
Pyrazole Ring Breathing Data not available
Aniline Ring Breathing Data not available
N-H Stretch (Aniline) Data not available
N-H Stretch (Pyrazole) Data not available

Computational and Theoretical Chemistry Studies of 2 1h Pyrazol 4 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. The process typically begins with geometry optimization, where the molecule's lowest-energy arrangement of atoms is found.

Table 1: Illustrative Optimized Geometrical Parameters for 2-(1H-pyrazol-4-yl)aniline. This table is an example of how data from DFT geometry optimization would be presented. Actual values would be obtained from specific computational studies.

ParameterBond/AnglePredicted Value
Bond Lengths C(aniline)-C(pyrazole)~1.48 Å
C(aniline)-N(amine)~1.40 Å
N(pyrazole)-N(pyrazole)~1.37 Å
Bond Angles C-C-N (aniline ring)~120°
C-C-C (pyrazole ring)~108°
Dihedral Angle C(aniline)-C(aniline)-C(pyrazole)-C(pyrazole)~20-40°

The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations provide valuable data on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited.

Ionization Potential (IP) : The energy required to remove an electron from the molecule, approximated by the energy of the HOMO (IP ≈ -EHOMO).

Electron Affinity (EA) : The energy released when an electron is added to the molecule, approximated by the energy of the LUMO (EA ≈ -ELUMO).

These values help in predicting the molecule's behavior in chemical reactions and its potential applications in materials science.

Table 2: Example Electronic Properties Calculated for this compound. This table illustrates the typical electronic property data obtained from DFT calculations.

PropertySymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--5.5 to -6.5
LUMO EnergyELUMO--1.0 to -2.0
Energy GapΔEELUMO - EHOMO~4.0 to 5.0
Ionization PotentialIP-EHOMO5.5 to 6.5
Electron AffinityEA-ELUMO1.0 to 2.0

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, rocking) of the corresponding vibrational mode. This analysis is crucial for interpreting experimental spectra and confirming the molecule's structure. For this compound, calculations would predict characteristic frequencies for N-H stretching in both the pyrazole (B372694) and aniline (B41778) moieties, C-N stretching, and aromatic C-H and C=C vibrations.

Understanding how charge is distributed across a molecule is essential for predicting its interaction with other molecules. DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values:

Red : Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack. In this compound, these would be expected around the nitrogen atoms of the pyrazole ring and the amino group.

Blue : Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack.

Green : Regions of neutral potential.

This analysis provides a visual guide to the molecule's reactive sites.

Molecular Orbital Theory (MOT) and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital Theory (MOT) describes the electronic structure of molecules using orbitals that extend over the entire molecule. Frontier Molecular Orbital (FMO) theory, a key application of MOT, focuses on the HOMO and LUMO to explain chemical reactivity.

The distribution of the HOMO and LUMO across the this compound framework determines its chemical behavior.

HOMO : Represents the orbital from which the molecule is most likely to donate electrons. Its location highlights the molecule's nucleophilic centers. For this compound, the HOMO is expected to have significant density on the electron-rich aniline ring and the amino group.

LUMO : Represents the orbital to which the molecule is most likely to accept electrons. Its location highlights the molecule's electrophilic centers.

FMO analysis is fundamental to predicting the outcomes of pericyclic reactions, cycloadditions, and other chemical transformations.

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) offers a rigorous method for analyzing the chemical bonding within a molecule based on the topology of the electron density. One of the most prominent QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM).

QTAIM analysis of the electron density calculated by DFT would allow for:

Atom Partitioning : Unambiguously defining the boundaries of each atom within the molecule.

Bond Path Identification : Locating paths of maximum electron density that link atomic nuclei, which serve as a clear definition of a chemical bond.

Critical Point Analysis : Analyzing the properties of the electron density at specific points (bond critical points) to characterize the nature of the chemical bonds (e.g., covalent vs. ionic character, bond strength). This provides a deeper understanding of the bonding interactions that hold the this compound molecule together.

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the complex mechanisms of organic reactions. For the synthesis of pyrazole derivatives, DFT allows for a detailed examination of the reaction pathways, helping to identify key intermediates and transition states that govern the reaction's outcome. koreascience.krresearchgate.net

The synthesis of the pyrazole ring, a core component of this compound, typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648). Transition State (TS) calculations are crucial for understanding the kinetics and regioselectivity of these transformations. By locating the transition state structures on the potential energy surface, the activation energy (Ea) for each step can be determined.

Methods such as DFT, often using hybrid functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), are employed to model these reactions. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product states. nih.gov For the formation of a substituted pyrazole, key transformations include the initial nucleophilic attack of hydrazine, subsequent cyclization, and final dehydration. Computational analysis of these steps reveals the rate-determining step and explains observed product distributions. nih.gov

Table 1: Representative Calculated Activation Energies for Pyrazole Synthesis Steps The following data is illustrative for a generic pyrazole synthesis and demonstrates typical values obtained from DFT calculations.

Reaction StepDescriptionCalculated Activation Energy (Ea) (kcal/mol)
Nucleophilic AdditionAttack of hydrazine on a carbonyl group of the precursor.12.5
CyclizationIntramolecular attack of the second nitrogen to form the five-membered ring.18.2
DehydrationElimination of a water molecule to form the aromatic pyrazole ring.25.7

Table 2: Illustrative Thermodynamic Profile for a Pyrazole Synthesis Reaction This table presents hypothetical, yet realistic, thermodynamic data for the formation of a pyrazole derivative, as would be calculated using DFT methods.

ParameterReactantsTransition State (Rate-Determining)Products
Calculated Enthalpy (ΔH, kcal/mol)0.0 (Reference)+24.5-35.8
Calculated Gibbs Free Energy (ΔG, kcal/mol)0.0 (Reference)+26.1-32.4

Solvent Effects and Solvation Models in Computational Studies

Solvent interactions can significantly influence reaction rates and equilibria. Therefore, accurately modeling solvent effects is critical for obtaining results that correlate well with experimental observations. Computational studies employ various solvation models to account for these effects. dntb.gov.ua

These models are broadly categorized into two types:

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Common implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). q-chem.com These models are computationally efficient and effective at capturing bulk electrostatic effects.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. However, this method is computationally very expensive due to the large number of atoms involved.

A hybrid "cluster-continuum" approach is often used as a compromise, where the first solvation shell is modeled explicitly, and the bulk solvent is treated as a continuum. nih.govpitt.edu This method can provide a high level of accuracy by capturing specific short-range interactions while maintaining computational feasibility. nih.gov

Table 3: Comparison of Solvation Models in Computational Chemistry

Model TypeDescriptionAdvantagesDisadvantages
Implicit (e.g., PCM, COSMO)Solvent is a continuous dielectric medium.Computationally fast; good for bulk electrostatics.Does not capture specific interactions like hydrogen bonds.
ExplicitIndividual solvent molecules are included.Accurately models specific solute-solvent interactions.Very high computational cost; requires extensive sampling.
Cluster-Continuum (Hybrid)Explicit first solvation shell within an implicit bulk solvent.Balances accuracy of specific interactions with computational cost.Requires careful selection of the number of explicit solvent molecules.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Material Interactions

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. eurasianjournals.com For this compound, MD simulations can reveal its conformational flexibility, particularly the rotation around the single bond connecting the pyrazole and aniline rings. This flexibility can be crucial for its interaction with other molecules, such as biological receptors or material surfaces.

In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water), and Newton's equations of motion are solved iteratively for every atom in the system. The interactions between atoms are described by a force field. The simulation generates a trajectory of atomic positions over time, from which various properties can be analyzed. nih.gov Key analyses include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDFs) to understand solvation structure. Such simulations are vital for predicting how the molecule behaves in a realistic environment and for understanding its binding mechanisms with target proteins or its adsorption properties on materials. nih.govnih.gov

Table 4: Key Parameters and Outputs of an MD Simulation for Conformational Analysis

Parameter/OutputDescriptionPurpose in Studying this compound
Force FieldA set of parameters describing the potential energy of the system (e.g., OPLS, AMBER).To accurately model intramolecular and intermolecular forces.
Simulation TimeThe duration of the simulation (typically nanoseconds to microseconds).To ensure adequate sampling of conformational space.
Dihedral Angle AnalysisMonitoring the torsion angle of the bond connecting the pyrazole and aniline rings.To identify preferred conformations and rotational energy barriers.
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure.To assess the overall stability and conformational drift during the simulation.
Solvent Accessible Surface Area (SASA)Calculates the surface area of the molecule exposed to the solvent.To understand how conformational changes affect interactions with the environment.

Chemical Reactivity and Transformation Pathways of 2 1h Pyrazol 4 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the electron-donating amino group, which significantly influences the reactivity of the attached benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. chemistrysteps.comwikipedia.org This is due to the ability of the nitrogen atom's lone pair to donate electron density into the aromatic π-system, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orglkouniv.ac.in Consequently, electrophiles will preferentially attack the positions ortho and para to the amino group.

Common electrophilic aromatic substitution reactions that the aniline ring of 2-(1H-pyrazol-4-yl)aniline can undergo include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring. Due to the high activation by the amino group, these reactions can often proceed without a Lewis acid catalyst and may be difficult to stop at monosubstitution. lkouniv.ac.in

Nitration: The introduction of a nitro group (-NO2) onto the ring, typically using a mixture of nitric acid and sulfuric acid.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. This reaction is reversible. lkouniv.ac.in

The directing effect of the amino group is a key factor in predicting the outcome of these reactions.

Reactions Involving the Amino Group (e.g., acylation, alkylation, Schiff base formation)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of reactions.

Acylation: The amino group can be readily acylated by reacting with acyl halides or anhydrides to form amides. This transformation is often used to protect the amino group or to introduce new functional groups. For instance, acylation can moderate the activating effect of the amino group in electrophilic aromatic substitution reactions. Acyl transfer reagents with carbon-linked leaving groups have been shown to exhibit high chemoselectivity. nih.gov

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products.

Schiff Base Formation: One of the most important reactions of the amino group is its condensation with aldehydes or ketones to form Schiff bases (imines). ekb.egresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Pyrazole-based Schiff bases are a significant class of compounds with various biological activities. ekb.egekb.egresearchgate.net The formation of the characteristic azomethine (-CH=N-) group is confirmed by spectroscopic methods. researchgate.netscielo.org.co

Table 1: Examples of Reactions Involving the Amino Group
Reaction TypeReagentsProduct TypeReference
AcylationAcyl halides, AnhydridesAmides nih.gov
AlkylationAlkyl halidesAlkylamines
Schiff Base FormationAldehydes, KetonesSchiff Bases (Imines) ekb.egresearchgate.net

Diazotization and Subsequent Transformations

Primary aromatic amines, such as the aniline moiety in this compound, can be converted into diazonium salts through a process called diazotization. libretexts.orgorganic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.org The resulting arenediazonium salt is a versatile intermediate. libretexts.org

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide range of nucleophiles in what are known as Sandmeyer reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com These reactions provide a powerful method for introducing a variety of substituents onto the aromatic ring that are not easily introduced by direct electrophilic substitution. wikipedia.orgorganic-chemistry.org

Common Sandmeyer and related reactions include:

Halogenation: Replacement of the diazonium group with -Cl, -Br, or -I using the corresponding copper(I) halide or potassium iodide. libretexts.orgwikipedia.org

Cyanation: Introduction of a nitrile group (-CN) using copper(I) cyanide. libretexts.orgwikipedia.org

Hydroxylation: Formation of a phenol (B47542) by heating the diazonium salt in water. wikipedia.org

Reactivity of the Pyrazole (B372694) Moiety

The pyrazole ring is an aromatic heterocycle that can also undergo various chemical transformations. mdpi.comnih.gov It contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring (e.g., nitration, halogenation, sulfonation at position 4)

The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most reactive site. rrbdavc.orgpharmajournal.netijnrd.orgglobalresearchonline.net This is because attack at C4 leads to a more stable cationic intermediate compared to attack at C3 or C5. rrbdavc.org

Nitration: Pyrazoles can be nitrated, typically at the 4-position, using nitrating agents like a mixture of nitric acid and sulfuric acid. nih.gov

Halogenation: The halogenation of pyrazoles with reagents such as N-halosuccinimides (NBS, NCS) readily occurs at the C4 position to yield 4-halopyrazoles. researchgate.netbeilstein-archives.org If the C4 position is already substituted, halogenation may occur at other positions under more forcing conditions. researchgate.net

Sulfonation: Sulfonation of the pyrazole ring can also be achieved, leading to the introduction of a sulfonic acid group at the 4-position. ijnrd.orgglobalresearchonline.net

The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the substituents present on the ring.

N-Substitution Reactions on the Pyrazole Nitrogen

The pyrrole-like nitrogen atom of the pyrazole ring is nucleophilic and can be readily substituted. pharmajournal.net

N-Alkylation: Pyrazoles can be N-alkylated using various alkylating agents such as alkyl halides or dimethyl sulfate. pharmajournal.net The reaction typically occurs under basic conditions to deprotonate the N-H group, forming a pyrazolate anion which then acts as a nucleophile. semanticscholar.org Regioselectivity can be an issue in unsymmetrically substituted pyrazoles, leading to a mixture of N1 and N2 isomers. researchgate.netsemanticscholar.org However, methods for selective N1-alkylation have been developed. researchgate.netsemanticscholar.org

N-Acylation: Similar to alkylation, the pyrazole nitrogen can be acylated using acyl chlorides or anhydrides to form N-acylpyrazoles. pharmajournal.net

Table 2: Summary of Reactivity of this compound
MoietyReaction TypeKey Features
AnilineElectrophilic Aromatic SubstitutionStrongly activating, ortho-, para-directing.
Reactions of Amino GroupNucleophilic; undergoes acylation, alkylation, Schiff base formation.
DiazotizationForms versatile diazonium salts for Sandmeyer reactions.
PyrazoleElectrophilic Aromatic SubstitutionPreferential substitution at the C4 position.
N-SubstitutionNucleophilic nitrogen allows for alkylation and acylation.

Inter-ring Reactivity and Cyclization Reactions

The bifunctional nature of this compound, possessing both an amino group on the aniline ring and reactive sites on the pyrazole ring, allows for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are pivotal in the synthesis of various biologically active compounds.

For instance, the synthesis of pyrazolo[1,5-a]quinazolines can be achieved through the reaction of suitable 2-hydrazinobenzoic acids with reagents like ethoxymethylenmalononitrile or ethyl-2-cyano-3-ethoxyacrylate, which ultimately leads to the formation of a pyrazole ring that can cyclize with the adjacent amino and carboxyl groups. mdpi.comnih.gov

A significant application of the reactivity of this compound and its derivatives is in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]quinazolines. These compounds are of interest due to their diverse pharmacological activities. mdpi.comresearchgate.net

The construction of the pyrazolo[1,5-a]quinazoline scaffold can be achieved through various synthetic routes. One common method involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable precursor that provides the remaining atoms for the quinazoline (B50416) ring. For example, 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile can react with enaminones of 1,3-cyclohexanedione (B196179) derivatives to yield pyrazolo[1,5-a]quinazoline-3-carbonitriles. tandfonline.comresearchgate.net These can be further modified to introduce various substituents. tandfonline.com

Another approach involves the reaction of 2-hydrazinobenzoic acid with various reagents to form a pyrazole intermediate which then undergoes cyclization to the pyrazolo[1,5-a]quinazolin-5-one scaffold. mdpi.comnih.gov This scaffold can be further functionalized. For example, the lactam function can be reduced using reagents like lithium aluminum hydride (LiAlH₄). researchgate.net

The following table summarizes some examples of the formation of fused heterocyclic systems:

Starting Material(s)Reagent(s)/Condition(s)Fused Heterocyclic ProductReference
5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile and enaminones of 1,3-cyclohexanedione derivativesGlacial acetic acid, refluxPyrazolo[1,5-a]quinazoline-3-carbonitriles tandfonline.comresearchgate.net
2-hydrazinobenzoic acid and ethoxymethylenmalononitrileDry DMF, CH₃COONa, reflux4,5-dihydropyrazolo[1,5-a]quinazoline-5-one scaffold mdpi.comnih.gov
Pyrazolo[1,5-a]quinazolin-4(5H)-one derivativeLiAlH₄/THFPyrazolo[1,5-a]quinazoline researchgate.net
2–phenyl–5H–pyrazolo[1,5-a] researchgate.netnih.govbenzoxazin–5–one and alkylamineDMF, microwave irradiationPhenylpyrazolo[1,5–a]quinazolin–5(4H)–ones nih.gov

Metal-Catalyzed Transformations Involving this compound

Metal-catalyzed reactions are crucial for the functionalization of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable for forming C-N bonds, which is essential for synthesizing various anilines and their derivatives. nih.govnih.gov These methods are often employed in the construction of complex heterocyclic frameworks. nih.gov

For instance, palladium on carbon (Pd/C) is used as a catalyst in reduction reactions, such as the reduction of a lactam function in the synthesis of pyrazolo[1,5-a]quinazolines. researchgate.net The development of ligands for palladium catalysts has been a key factor in the widespread adoption of these synthetic methods. nih.gov

While specific examples detailing metal-catalyzed transformations directly on the parent this compound are not abundant in the provided search results, the extensive use of palladium catalysis in the synthesis of related fused systems like pyrazolo[1,5-a]quinazolines highlights the importance of this approach. researchgate.net The synthesis of these complex molecules often involves steps where palladium catalysts are used for bond formation and functional group transformations. mdpi.com

Oxidation and Reduction Chemistry of the Compound

The pyrazole ring is generally resistant to oxidation. slideshare.netpharmaguideline.com However, the aniline portion of this compound is susceptible to oxidation. The oxidation of aniline and its derivatives can lead to a variety of products depending on the oxidizing agent and reaction conditions. For example, oxidation can result in the formation of nitrobenzene (B124822) when using strong oxidizing agents.

The reduction of nitro-substituted precursors is a common method for the synthesis of amino-substituted pyrazoles, including derivatives of this compound. The reduction of a nitro group to an amine is a well-established transformation in organic chemistry, with various reagents and conditions available. wikipedia.orgorganic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and the use of metals in acidic media, such as iron or tin. wikipedia.orgscispace.com

For instance, the reduction of a nitroaryl group to an amine is a key step in the synthesis of some indazole ring systems, which are isomers of pyrazolo-fused compounds. sci-hub.se The selective reduction of a nitro group in the presence of other functional groups is a significant aspect of these syntheses. scispace.com

The following table provides an overview of relevant oxidation and reduction reactions:

Functional GroupReagent/ConditionProductReference
AnilineStrong oxidizing agent (e.g., Potassium permanganate)Nitrobenzene
Aromatic Nitro GroupCatalytic hydrogenation (e.g., Pd/C, H₂)Aniline wikipedia.org
Aromatic Nitro GroupIron in acidic mediaAniline wikipedia.org
Aromatic Nitro GroupTin(II) chlorideAniline wikipedia.org

Coordination Chemistry and Supramolecular Assembly of 2 1h Pyrazol 4 Yl Aniline

2-(1H-Pyrazol-4-yl)aniline as a Ligand: Binding Sites and Coordination Modes

The coordination chemistry of this compound is dictated by the presence of two key nitrogen-containing functional groups: the pyrazole (B372694) ring and the aniline (B41778) moiety. These groups offer multiple potential binding sites for metal ions, leading to a variety of coordination modes. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating species.

Nitrogen Donors from Pyrazole Ring

The pyrazole ring in this compound contains two nitrogen atoms. The sp2-hybridized nitrogen atom not bonded to a hydrogen atom possesses a lone pair of electrons that is readily available for coordination to a metal center. This pyridinic nitrogen is a common and effective donor site in a vast array of pyrazole-based ligands. The coordination of the pyrazole nitrogen to a metal ion is a well-established feature in the assembly of both mononuclear and polynuclear metal complexes.

In related systems, such as 2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazoles, the pyrazole nitrogen has been shown to act as a primary coordination site. nih.govresearchgate.net Spectroscopic studies of metal complexes with these ligands confirm the involvement of the pyrazole nitrogen in bonding to the metal center. nih.govresearchgate.net The coordination can lead to the formation of stable five- or six-membered chelate rings if another donor group is suitably positioned.

Nitrogen Donor from Aniline Group

The amino group (-NH2) of the aniline fragment presents another potential coordination site. The nitrogen atom of the aniline group possesses a lone pair of electrons that can be donated to a metal ion. The coordinating ability of the aniline nitrogen is well-documented in a variety of metal complexes.

For instance, in the complex of N,N-Bis{(1-H pyrazole-1-yl)methyl}aniline with iron(II), the aniline nitrogen atom is directly involved in the coordination sphere of the metal ion. nih.gov This demonstrates that, despite the generally weaker basicity of aryl amines compared to alkyl amines, the aniline nitrogen can effectively participate in metal binding, particularly when it leads to the formation of a stable chelate ring.

Chelating and Bridging Coordination Capabilities

The bifunctional nature of this compound, possessing both a pyrazole nitrogen and an aniline nitrogen, allows for several coordination possibilities, including acting as a chelating or a bridging ligand.

Chelating Ligand: When both the pyrazole nitrogen and the aniline nitrogen coordinate to the same metal center, this compound acts as a bidentate chelating ligand. This chelation would result in the formation of a stable six-membered ring, a favorable arrangement in coordination chemistry. The formation of such chelates is a common feature for ligands containing two donor atoms separated by an appropriate spacer.

Bridging Ligand: Alternatively, the ligand can act as a bridging ligand, connecting two or more metal centers. This can occur in several ways. For example, the pyrazole nitrogen could coordinate to one metal ion, while the aniline nitrogen coordinates to another. Furthermore, the pyrazolate anion, formed upon deprotonation of the pyrazole N-H group, is a well-known and highly effective bridging ligand, capable of linking two metal centers in an exo-bidentate fashion. nsf.govchemijournal.com This bridging capability is fundamental to the construction of polynuclear complexes and coordination polymers. The choice between chelation and bridging is often influenced by the geometric preferences of the metal ion and the stoichiometry of the reaction.

Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound can be achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. A general and widely used method involves the reaction of a hot solution of the hydrated metal chloride with a hot solution of the ligand in a 1:2 metal-to-ligand molar ratio. nih.govresearchgate.net

A typical synthetic procedure would involve the following steps:

Dissolving the this compound ligand in a suitable solvent, such as ethanol (B145695) or methanol, and heating the solution.

Dissolving the desired metal salt (e.g., CuCl2·2H2O, NiCl2·6H2O) in the same solvent, also with heating.

Adding the metal salt solution to the ligand solution, often dropwise, with continuous stirring.

Refluxing the resulting mixture for a period to ensure the completion of the reaction.

Cooling the reaction mixture to room temperature to allow for the precipitation of the metal complex.

The resulting solid is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

This straightforward approach has been successfully employed for the synthesis of a variety of metal complexes with analogous pyrazole-containing ligands. nih.govresearchgate.net The choice of the metal salt and solvent can influence the final product, including its crystallinity and, in some cases, its coordination geometry. For instance, the use of different anions (e.g., chlorides, nitrates, acetates) can lead to complexes with different structures and properties.

Structural Analysis of Coordination Compounds

X-ray Diffraction Studies of Metal Complexes

While there is a wealth of information on the crystal structures of metal complexes with various pyrazole-based ligands, a specific search of the current literature did not yield any publicly available single-crystal X-ray diffraction data for metal complexes of this compound.

However, based on the analysis of closely related structures, several predictions can be made regarding the likely coordination geometries. For instance, in the case of Ni(II) and Cu(II) complexes with 2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazoles, where the ligand acts in a monodentate fashion through the pyrazole nitrogen, tetrahedral and square planar geometries, respectively, have been proposed based on spectral and magnetic data. nih.govresearchgate.net

In a related N,N-Bis{(1-H pyrazole-1-yl)methyl}aniline iron(II) complex, X-ray crystallography revealed a five-coordinate, dichloro-bridged binuclear structure. nih.gov This confirms the ability of the aniline nitrogen to participate in coordination and the tendency of such systems to form polynuclear species.

Should this compound act as a bidentate chelating ligand, the resulting complexes would likely exhibit common coordination geometries. For example, a 1:2 metal-to-ligand complex with an octahedral metal center would be anticipated for many transition metals. The table below summarizes the expected coordination numbers and geometries for some common transition metal ions.

Metal Ion Expected Coordination Number Expected Geometry
Cu(II) 4 or 6 Square Planar or Distorted Octahedral
Ni(II) 4 or 6 Square Planar or Octahedral
Co(II) 4 or 6 Tetrahedral or Octahedral
Zn(II) 4 Tetrahedral

It is important to emphasize that these are predictions based on the behavior of similar ligands, and the actual structures of this compound complexes can only be definitively determined through experimental X-ray diffraction studies.

Spectroscopic Characterization of Metal-Ligand Interactions

The coordination of this compound to metal centers induces significant changes in its spectroscopic signatures, providing valuable insights into the nature of the metal-ligand interactions. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are instrumental in elucidating the binding modes of the ligand.

Infrared (IR) Spectroscopy: Upon complexation, shifts in the vibrational frequencies of the ligand's functional groups are observed. The stretching frequency of the pyrazole N-H group, typically found in the 3300-3500 cm⁻¹ region, may shift or broaden upon coordination, indicating the involvement of the pyrazole nitrogen in bonding. ekb.eg Similarly, changes in the vibrational bands of the aniline N-H and the aromatic C=C and C=N bonds can signify their role in the coordination sphere. researchgate.net The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) is often attributed to the formation of metal-nitrogen (M-N) bonds, providing direct evidence of coordination. researchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. The chemical shifts of the protons on the pyrazole and aniline rings are sensitive to the electronic environment. nih.gov Upon coordination to a metal ion, a downfield or upfield shift of these signals is expected. The signal for the N-H protons of both the pyrazole and aniline moieties can be particularly informative; a significant downfield shift or disappearance of these signals upon complexation often indicates deprotonation and coordination of the nitrogen atom to the metal center. scispace.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes of this compound provide information about the electronic transitions and the geometry of the coordination sphere. The free ligand typically exhibits intense absorption bands in the UV region due to π→π* and n→π* transitions within the aromatic rings. nih.gov Upon complexation with transition metals, new, weaker absorption bands often appear in the visible region. nih.gov These bands are typically assigned to d-d electronic transitions of the metal ion, the energies of which are dependent on the ligand field strength and the coordination geometry (e.g., octahedral or tetrahedral). nih.govresearchgate.net Additionally, intense charge-transfer bands, arising from electron transfer between the ligand and metal orbitals, may also be observed. researchgate.net

Spectroscopic TechniqueObserved Changes Upon Metal CoordinationImplication
Infrared (IR) Shift/broadening of N-H stretching bands.Involvement of pyrazole/aniline nitrogen in coordination.
Shift in C=N and aromatic ring vibrations.Alteration of the electronic structure of the heterocyclic rings.
Appearance of new bands in the low-frequency region (400-600 cm⁻¹).Formation of new Metal-Nitrogen (M-N) bonds. researchgate.netscispace.com
NMR Shift in chemical shifts of aromatic and pyrazole protons.Change in the electronic environment of the ligand upon binding.
Disappearance or significant downfield shift of N-H proton signals.Deprotonation and direct coordination of nitrogen to the metal. scispace.com
UV-Visible Appearance of new, weak absorption bands in the visible spectrum.d-d electronic transitions of the metal center, indicative of geometry. nih.gov
Red or blue shift of ligand-centered π→π* transitions.Perturbation of ligand orbitals upon coordination. researchgate.net
Appearance of new, intense bands.Metal-to-Ligand or Ligand-to-Metal Charge Transfer (MLCT/LMCT) transitions.

Electronic Structure and Magnetic Properties of Metal Complexes

The electronic structure and resulting magnetic properties of metal complexes containing this compound are dictated by the identity of the metal ion, its oxidation state, and the coordination geometry imposed by the ligands.

Electronic Structure: The interaction between the metal d-orbitals and the ligand's molecular orbitals determines the electronic configuration of the complex. Computational methods, such as Density Functional Theory (DFT), are frequently employed to model these interactions. elixirpublishers.com These studies can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap of which influences the reactivity and electronic properties of the complex. researchgate.net The calculations can also map the electron density distribution, revealing the nature and polarity of the metal-ligand bonds. elixirpublishers.com The ligand field created by the nitrogen donor atoms of this compound influences the splitting of the metal d-orbitals, which in turn determines the spin state of the complex.

Magnetic Properties: The magnetic behavior of these complexes is typically investigated through magnetic susceptibility measurements at varying temperatures. From these measurements, the effective magnetic moment (µ_eff_) can be calculated. The value of µ_eff_ provides critical information about the number of unpaired electrons, and therefore the spin state (high-spin or low-spin) and the geometry of the metal center. nih.govresearchgate.net For instance, octahedral Mn(II) and Fe(III) complexes with pyrazolone (B3327878) ligands have been reported to be high-spin, with magnetic moments around 5.30-5.60 B.M. and 5.70-5.95 B.M., respectively. nih.gov An octahedral Ni(II) complex would be expected to have a magnetic moment of approximately 2.9-3.3 B.M., consistent with two unpaired electrons. nih.gov Deviations from these values can suggest different geometries or magnetic phenomena such as spin-crossover behavior. buffalostate.edu

Metal IonTypical Oxidation StateCommon GeometryTypical Spin StateExpected Magnetic Moment (µ_eff, B.M.)
Manganese (Mn)+2OctahedralHigh-Spin~5.9 nih.gov
Iron (Fe)+2OctahedralLow-Spin or High-Spin~0 (LS) or ~5.2 (HS) buffalostate.edu
Iron (Fe)+3OctahedralHigh-Spin~5.9 nih.gov
Cobalt (Co)+2OctahedralHigh-Spin~4.8-5.2
Nickel (Ni)+2OctahedralHigh-Spin~2.9-3.3 nih.gov
Copper (Cu)+2Square Planar/OctahedralHigh-Spin~1.7-2.2
Zinc (Zn)+2Tetrahedral/OctahedralDiamagnetic0

Supramolecular Architectures Based on this compound

The this compound molecule is an excellent building block for the construction of ordered, multi-dimensional supramolecular architectures through non-covalent interactions. nih.gov The specific functional groups—the pyrazole N-H (donor), the pyrazole pyridinic nitrogen (acceptor), and the aniline N-H (donor)—predispose the molecule to form robust and predictable hydrogen-bonding networks. nih.govethernet.edu.et

Hydrogen Bonding: The 1H-pyrazole ring is a particularly versatile supramolecular synthon. nih.gov It can act as both a hydrogen bond donor (via the N1-H group) and an acceptor (via the N2 lone pair), allowing for the formation of strong N-H···N interactions. nih.gov These interactions can lead to the self-assembly of molecules into various motifs, including discrete dimers, trimers, or extended polymeric chains often referred to as catemers. nih.gov The presence of the additional N-H donor sites on the aniline group provides further opportunities for creating more complex and stable two-dimensional (2D) sheets or three-dimensional (3D) frameworks. nih.gov In the solid state, these interactions dictate the crystal packing, influencing the material's physical properties. nih.gov

Applications in Materials Science and Catalysis Non Biological Focus

Utilization in Polymer Chemistry and Advanced Materials

The aniline (B41778) portion of 2-(1H-pyrazol-4-yl)aniline serves as a polymerizable unit, while the pyrazole (B372694) ring acts as a functional substituent that can impart specific properties to the resulting polymer, such as improved thermal stability, altered electronic characteristics, and the ability to coordinate with metal ions.

Monomer for Functional Polymers (e.g., conducting polymers)

This compound can be used as a monomer for the synthesis of functional polymers, particularly derivatives of polyaniline (PANI). Polyaniline is a well-known conducting polymer whose electrical and optical properties can be tuned through chemical modification. nih.govitu.edu.tr The polymerization of aniline derivatives typically involves oxidative methods, using oxidants like ammonium (B1175870) persulfate in an acidic medium. nih.govresearchgate.net

The incorporation of the pyrazolyl group into the polyaniline backbone is expected to influence the polymer's final properties. The substituent can affect steric and electronic factors, which in turn modify the morphology, solubility, and conductivity of the polymer. nih.govrsc.org For instance, the pyrazole moiety can introduce sites for hydrogen bonding or metal coordination within the polymer matrix, potentially enhancing its use in sensors or as a material for coatings with improved thermal and mechanical properties. chemimpex.com

The general approach to synthesizing these polymers involves the chemical oxidative polymerization of the substituted aniline monomer. The resulting polymer's structure and properties are then characterized using various spectroscopic and analytical techniques. nih.gov

Table 1: Comparison of Properties of Polyaniline and Substituted Polyaniline Derivatives This table is illustrative, based on general findings for substituted anilines.

Property Polyaniline (PANI) Substituted PANI (e.g., from this compound) Reference
Solubility Generally insoluble in common organic solvents. Often improved solubility in solvents like NMP, THF, chloroform. itu.edu.trrsc.org
Morphology Varies (granular, fibrous). Can be controlled by the substituent, leading to structures from hierarchical to spherical. rsc.org
Conductivity Tunable by doping (up to ~10³ S/cm). Potentially altered due to electronic effects of the substituent. itu.edu.tr

| Functionality | Redox activity, acid-base properties. | Additional functionalities (e.g., metal chelation, specific sensing) introduced by the pyrazole group. | chemimpex.com |

Building Block for Organic Electronic Materials

The development of new organic semiconductors is crucial for advancing organic electronics, including devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net These materials are often based on extended π-conjugated systems. researchgate.net

By serving as a monomer for conjugated polymers, this compound is a valuable building block for such organic electronic materials. The resulting polymers, with their pyrazole-substituted aniline repeating units, possess a conjugated backbone necessary for charge transport. The electronic properties of these materials can be finely tuned by modifying the structure of the monomer, which is a key aspect of designing new organic semiconductors. rsc.org The ability to form films from soluble polymer derivatives is particularly advantageous for the fabrication of electronic devices. nih.govrsc.org

Role in Catalysis

The nitrogen atoms in both the aniline and pyrazole groups of this compound make it an excellent candidate for use as a ligand in various catalytic systems. Ligands are critical in catalysis as they modulate the electronic and steric environment of a metal center, thereby controlling its activity and selectivity. nsf.govrutgers.edu

As a Ligand in Homogeneous Catalysis

In homogeneous catalysis, pyrazole-containing compounds are widely used as nitrogen-donor ligands for transition metals such as palladium, ruthenium, iron, and copper. researchgate.net These metal complexes have shown effectiveness in a range of C-C coupling reactions. researchgate.net The this compound molecule can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the aniline group and one of the pyrazole nitrogens.

Protic pyrazoles (where the pyrazole nitrogen is bonded to a hydrogen) are particularly interesting because their proton-responsive nature can be exploited in catalytic cycles. nih.gov The ability to be deprotonated allows the ligand to modulate the electron density at the metal center during a reaction, which can enhance catalytic activity. nih.gov This feature makes ligands derived from this compound promising for the development of catalysts for reactions like CO2 hydrogenation and dehydrogenation of formic acid. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions Using Pyrazole-Based Ligands

Reaction Type Metal Ligand Type Role of Ligand Reference
Heck and Suzuki Coupling Pd, Ni, Cu Pyrazole-containing Stabilizes metal center, influences selectivity. researchgate.net
Olefin Polymerization Cr, Fe, Co Tridentate pyrazole-based Controls polymer chain growth and structure. researchgate.net

| CO₂ Hydrogenation | Ir, Ru | Protic pyrazole-pyridine | Increases electron donation to the metal upon deprotonation. | nih.gov |

As a Component in Heterogeneous Catalysis (e.g., support modification)

In heterogeneous catalysis, a catalyst is supported on a solid material. The interaction between the catalyst and the support can significantly influence the reaction. This compound can be used to modify the surface of a support material (like silica (B1680970) or a polymer).

The molecule can be anchored to the support via its aniline or pyrazole group. The remaining free functional group can then act as a coordination site for catalytically active metal nanoparticles (e.g., Palladium, Ruthenium). mdpi.com This approach allows for a precise distribution of the metal particles on the support and can prevent their aggregation, leading to a more stable and active catalyst. For example, modifying a support with this compound could enhance the activity of palladium nanoparticles in reductive amination reactions by creating a favorable chemical environment around the catalytic sites. mdpi.com

Design of Organocatalysts Incorporating the Scaffold

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. nih.gov The this compound scaffold possesses key features for designing new organocatalysts. The aniline group provides a basic site, while the protic pyrazole offers a hydrogen-bond donating site.

This bifunctional nature is a common feature in effective organocatalysts. For instance, chiral versions of this molecule could be synthesized and employed in asymmetric synthesis. The strategic placement of the amine and pyrazole functionalities could facilitate reactions by activating substrates through hydrogen bonding and acid-base interactions. While the direct use of this compound as an organocatalyst is not widely documented, its structural motifs are present in molecules used in organocatalytic multicomponent reactions for the synthesis of complex heterocyclic compounds. nih.govpreprints.org This suggests its potential as a foundational structure for the rational design of novel organocatalysts.

Photophysical Properties and Potential in Optoelectronic Devices

While comprehensive studies on the specific photophysical properties of this compound are not extensively documented in publicly available research, the broader class of pyrazole and pyrazoline derivatives has demonstrated significant promise in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

Derivatives of pyrazoline are recognized for their blue-emitting properties and efficient hole-transport capabilities. Their notable fluorescence makes them versatile for applications such as hole-transfer materials and electroluminescent components in OLEDs. The nitrogen atoms within the pyrazoline ring are thought to facilitate electron transfer, while the extended conjugation of the molecule contributes to its bright luminescence. For instance, bilayer heterojunction devices have been successfully fabricated using a pyrazoline derivative as the light-emitting and hole-transporting layer, demonstrating the potential of this class of compounds in enhancing the efficiency of OLEDs.

Furthermore, pyrazoloquinoline derivatives have been investigated for their electroluminescent properties in organic LEDs. Studies on these compounds involve the examination of their absorption and photoluminescence spectra, supported by quantum chemical calculations. Such research has led to the fabrication of single-layer luminescent diodes, highlighting the ongoing efforts to harness the optical properties of pyrazole-containing compounds for advanced electronic devices. These findings suggest that this compound could serve as a valuable scaffold for the design of novel materials with tailored photophysical properties for optoelectronic applications, although further specific research on this compound is required.

Sensing Applications (e.g., chemosensors)

The development of chemosensors based on pyrazole derivatives has become an active area of research due to the versatile coordination chemistry and photophysical properties of the pyrazole ring. While specific studies focusing on this compound as a chemosensor are limited, the broader family of pyrazole-based compounds has shown significant potential for the detection of various analytes.

The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions, leading to changes in the photophysical properties of the molecule, such as fluorescence or color, upon coordination. This principle has been utilized to design fluorescent probes for the detection of cations. For example, a pyridine–pyrazole based chemosensor has been synthesized and successfully applied to the selective recognition of Al³⁺ ions through both colorimetric and fluorescent techniques.

Moreover, the combination of a pyrazole moiety with other functional groups can enhance its complexing behavior and photophysical properties, making it a suitable candidate for detecting a wide range of metal ions. The structural versatility of pyrazole derivatives allows for the synthesis of probes with high selectivity and sensitivity. Research in this area continues to explore new synthetic methodologies to create fused pyrazoles and other derivatives with tailored chemo-sensing abilities. These advancements underscore the potential of this compound as a foundational structure for the development of novel chemosensors for environmental and industrial monitoring, pending further investigation into its specific sensing capabilities.

Corrosion Inhibition Studies

The application of pyrazole derivatives as corrosion inhibitors has been a subject of significant research interest, owing to their ability to adsorb onto metal surfaces and form a protective layer. While studies specifically on this compound are not widely available, research on its positional isomer, 2-(1H-pyrazol-5-yl)aniline, and other pyrazole-aniline derivatives provides valuable insights into its potential as a corrosion inhibitor.

A study on 2-(1H-pyrazol-5-yl)aniline demonstrated its effectiveness as a corrosion inhibitor for Aluminium-2014 alloy in a 1.0 Molar HCl solution. researchgate.net The inhibition efficiency of this compound was found to increase with its concentration. researchgate.net Potentiodynamic polarization studies revealed that it acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net

The following table summarizes the corrosion inhibition efficiency of 2-(1H-pyrazol-5-yl)aniline on Aluminium-2014 alloy at different concentrations and temperatures, as determined by weight loss measurements.

Concentration of 2-(1H-pyrazol-5-yl)aniline (ppm)Inhibition Efficiency (%) at 25°CInhibition Efficiency (%) at 35°C
20075.872.4
40082.879.3
60089.786.2
80093.189.7

Further research on other pyrazole-aniline derivatives has shown their efficacy in protecting steel from corrosion in acidic media. For instance, s-triazine/anilino-morpholino-pyrazole derivatives have been reported to act as effective cathodic-type corrosion inhibitors for C-steel. acs.org Similarly, bis(dimethylpyrazolyl)-aniline-s-triazine derivatives have demonstrated superior anticorrosion properties at low concentrations, acting as mixed-type inhibitors for C-steel in sulfuric acid. royalsocietypublishing.orgnih.gov The inhibition efficiency of these compounds is attributed to the cumulative effect of the aniline, pyrazole, and triazine moieties, which contain nitrogen atoms with lone pair electrons that can coordinate with the metal surface. royalsocietypublishing.org

The following table presents data on the inhibition efficiency of two s-triazine/morpholino-anilino-pyrazole derivatives on C-steel.

InhibitorConcentration (ppm)Inhibition Efficiency (%)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine10097.8
N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine8098.5

These studies collectively suggest that the pyrazole and aniline functionalities present in this compound make it a promising candidate for corrosion inhibition applications. The nitrogen heteroatoms can facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.